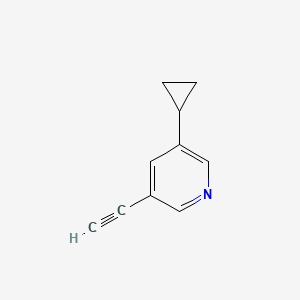
3-Cyclopropyl-5-ethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-5-ethynylpyridine is an organic compound with the molecular formula C10H9N It is a derivative of pyridine, featuring a cyclopropyl group at the third position and an ethynyl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-ethynylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed, where a cyclopropyl halide reacts with an ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems can be utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Cyclopropyl-5-ethynylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
3-Cyclopropyl-5-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 3-Cyclopropyl-5-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Ethynylpyridine: Lacks the cyclopropyl group, making it less hydrophobic.
2-Ethynylpyridine: Similar structure but with the ethynyl group at the second position.
4-Ethynylpyridine: Ethynyl group at the fourth position, affecting its reactivity and binding properties.
Uniqueness
3-Cyclopropyl-5-ethynylpyridine is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances hydrophobic interactions, while the ethynyl group provides a site for further functionalization and reactivity.
特性
IUPAC Name |
3-cyclopropyl-5-ethynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-5-10(7-11-6-8)9-3-4-9/h1,5-7,9H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHPLCAYSQOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744796 |
Source


|
| Record name | 3-Cyclopropyl-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-31-0 |
Source


|
| Record name | 3-Cyclopropyl-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)
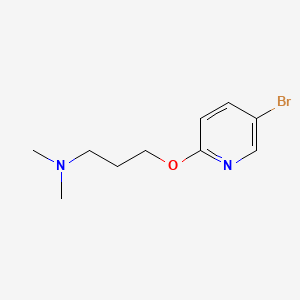
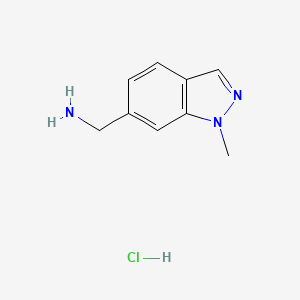

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B566885.png)
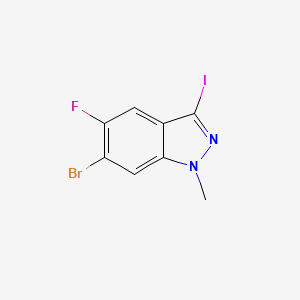
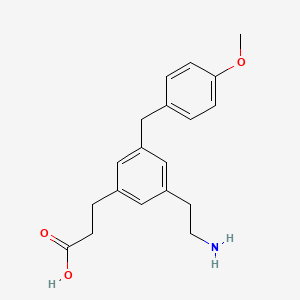
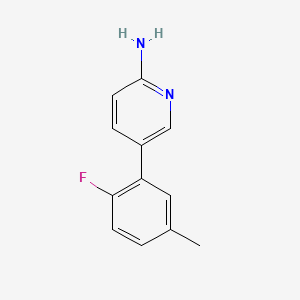

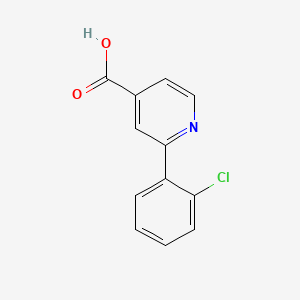
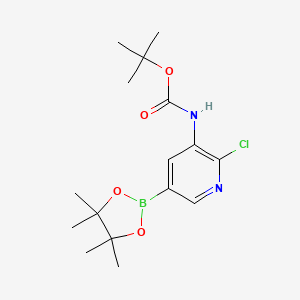
![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)
![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)
